An In-Depth Technical Guide to the Structure Elucidation of 7-Fluoroquinoxaline-5-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 7-Fluoroquinoxaline-5-carboxylic acid
Introduction
7-Fluoroquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoxaline, it serves as a crucial scaffold for the development of novel therapeutic agents, owing to the diverse biological activities associated with this class of compounds.[1] The precise structural confirmation of such molecules is a non-negotiable cornerstone of the drug discovery and development process. Any ambiguity in the molecular structure can lead to erroneous interpretations of biological data and ultimately, failure in clinical translation.
Hypothesized Structure and Foundational Analysis
Before commencing spectroscopic analysis, we establish the hypothesized structure and its systematic numbering. This framework is essential for the subsequent assignment of spectroscopic signals.
Figure 1: Hypothesized structure and IUPAC numbering of 7-Fluoroquinoxaline-5-carboxylic acid.
Our first analytical step is to determine the elemental composition, which acts as the fundamental check of our hypothesis.
High-Resolution Mass Spectrometry (HRMS)
Expert Rationale: HRMS is the gold standard for determining the elemental formula of an unknown compound.[2] Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places).[3] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions (isobars), providing a high degree of confidence in the molecular formula.[4]
Expected Result: For 7-fluoroquinoxaline-5-carboxylic acid (C₉H₅FN₂O₂), the expected exact mass is calculated. This theoretical mass is then compared against the experimentally determined mass.
| Parameter | Theoretical Value | Experimental Value (Example) | Mass Error (ppm) |
| Molecular Formula | C₉H₅FN₂O₂ | - | - |
| Exact Mass [M+H]⁺ | 193.0408 | 193.0411 | 1.55 |
| Exact Mass [M-H]⁻ | 191.0262 | 191.0259 | -1.57 |
Protocol: HRMS Analysis
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
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Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes to generate [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
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Data Analysis: Use the instrument's software to calculate the elemental composition from the measured m/z, constraining the search to C, H, N, O, and F atoms. The calculated formula must match the experimental data with a mass error of less than 5 ppm.[3]
Functional Group Identification via Infrared (IR) Spectroscopy
Expert Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For our target molecule, we are particularly interested in confirming the carboxylic acid and the aromatic system.[5]
Expected Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This characteristic broadness is due to hydrogen bonding.[6][7]
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C=O Stretch (Carboxylic Acid): An intense, sharp peak typically found between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring may shift this peak to the lower end of the range, around 1690-1710 cm⁻¹.[8]
-
C=N and C=C Stretches (Aromatic Ring): Medium to strong absorptions in the 1450-1620 cm⁻¹ region.
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C-F Stretch: A strong absorption typically appearing in the 1000-1300 cm⁻¹ region.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups. The presence of the broad O-H and sharp C=O stretches provides strong evidence for the carboxylic acid moiety.[9]
Definitive Structural Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[10][11]
Workflow for NMR-Based Structure Elucidation
Caption: Key HMBC correlations confirming substituent positions.
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The correlation from H-6 to the carbonyl carbon (C-5 ) firmly places the carboxylic acid group adjacent to H-6.
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The correlations from H-8 to both C-7 (the carbon bearing the fluorine) and C-5 lock in the relative positions of all substituents on the benzene ring portion of the molecule.
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Correlations from the quinoxaline protons (H-2, H-3 ) to the bridgehead carbons (C-4a, C-8a ) confirm the fusion of the two rings.
Consolidated Structural Evidence
The final step is to consolidate the data from all techniques into a single, self-consistent table. This provides a clear and authoritative final proof of the structure.
| Technique | Observation | Conclusion |
| HRMS | Experimental m/z matches theoretical exact mass for C₉H₅FN₂O₂ within 5 ppm. | Confirms the correct elemental formula. |
| IR | Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹). | Confirms the presence of a carboxylic acid functional group. |
| ¹H NMR | Five aromatic proton signals with chemical shifts and coupling patterns consistent with the proposed substitution pattern. | Establishes the proton framework. |
| ¹⁹F NMR | One doublet of doublets signal in the aromatic fluorine region. | Confirms the presence of one fluorine atom on the aromatic ring, coupled to two protons. |
| ¹³C NMR | Nine distinct carbon signals, including a deshielded carbonyl carbon and a carbon with a large C-F coupling constant. | Confirms the carbon skeleton and the C-F bond. |
| 2D NMR | COSY, HSQC, and HMBC correlations are all consistent with the proposed connectivities, including key correlations from H-6 and H-8 to C-5 and C-7. | Unambiguously establishes the complete atomic connectivity and confirms the final structure. |
Conclusion
Through the systematic application of a suite of modern analytical techniques, the structure of 7-fluoroquinoxaline-5-carboxylic acid has been unambiguously elucidated. High-resolution mass spectrometry confirmed the elemental formula, while infrared spectroscopy identified the key carboxylic acid functional group. A comprehensive set of 1D and 2D NMR experiments provided the definitive proof of atomic connectivity, allowing for the complete and confident assignment of every atom in the molecule. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing this molecule in research and development pipelines.
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